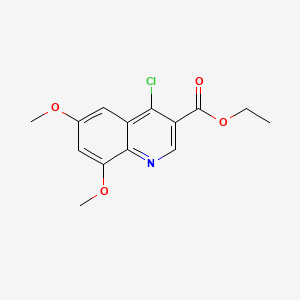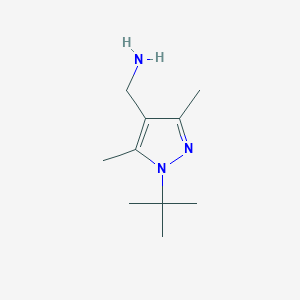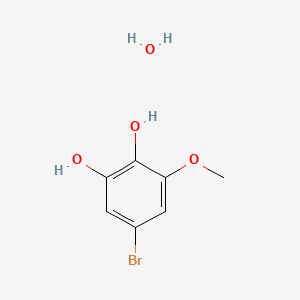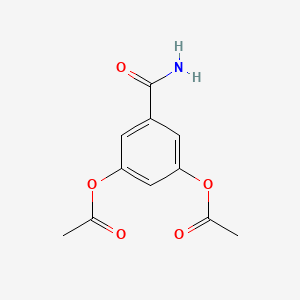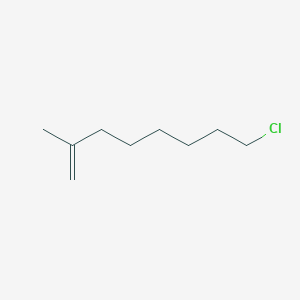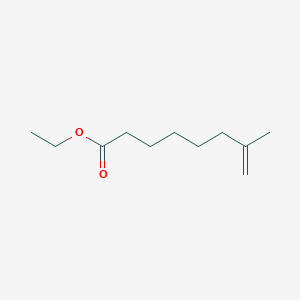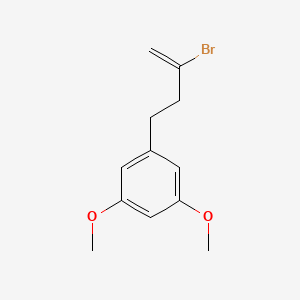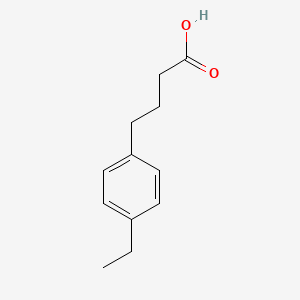
4-(4-乙基苯基)丁酸
描述
4-(4-Ethylphenyl)butanoic acid is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 g/mol . The IUPAC name for this compound is 4-(4-ethylphenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 4-(4-Ethylphenyl)butanoic acid is 1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) . The Canonical SMILES for this compound is CCC1=CC=C(C=C1)CCCC(=O)O .Physical And Chemical Properties Analysis
4-(4-Ethylphenyl)butanoic acid has a molecular weight of 192.25 g/mol . It has a XLogP3 of 3.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 37.3 Ų .科学研究应用
Chemical Properties and Basic Information
“4-(4-Ethylphenyl)butanoic acid” is a chemical compound with the CAS Number: 5467-53-8 and a molecular weight of 192.26 . It is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Chemical Chaperone
4-(4-Ethylphenyl)butanoic acid acts as a chemical chaperone . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Inhibitory Activity Against Histone Deacetylases
4-(4-Ethylphenyl)butanoic acid exhibits inhibitory activity against histone deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Neurodegenerative Diseases
This compound shows potential as a candidate drug for the treatment of neurodegenerative diseases . The pathogenesis of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases involves the aggregation of denatured and misfolded nascent proteins .
Optimization for Medicinal Application
Due to the high doses of 4-(4-Ethylphenyl)butanoic acid currently required for therapeutic efficacy, the optimization of this compound is crucial for its effective medicinal application .
Versatility in Scientific Research
4-(4-Ethylphenyl)butanoic acid is a versatile compound with diverse applications in scientific research. Its versatility makes it a promising candidate for studying various fields, from pharmaceuticals to materials science.
安全和危害
作用机制
Biochemical Pathways
It is known that certain metabolites such as p-cresol sulfate and 4-ethylphenyl sulfate, which are associated with autism spectrum disorders, originate from bacterially produced p-cresol and 4-ethylphenol .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
It is suggested that dust formation should be avoided and that the compound should be stored in a dry environment at room temperature .
属性
IUPAC Name |
4-(4-ethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXWSFCOUZYCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282802 | |
| Record name | 4-(4-ethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5467-53-8 | |
| Record name | 5467-53-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-ethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

